N-(6-methylpyridin-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-3-2-4-14(18-11)19-16(20)12-5-6-15(17-9-12)22-13-7-8-21-10-13/h2-6,9,13H,7-8,10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMAWOGGJUMENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
A common method for introducing alkoxy groups to pyridine involves nucleophilic substitution. Starting with 6-chloropyridine-3-carboxylic acid , the chloride leaving group is displaced by oxolan-3-ol under basic conditions:
$$
\text{6-Chloropyridine-3-carboxylic acid} + \text{Oxolan-3-ol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{6-(Oxolan-3-yloxy)pyridine-3-carboxylic acid} + \text{HCl}
$$
Optimized Conditions
Mitsunobu Reaction
For electron-deficient pyridines, the Mitsunobu reaction offers superior regioselectivity. Using 6-hydroxypyridine-3-carboxylic acid and oxolan-3-ol:
$$
\text{6-Hydroxypyridine-3-carboxylic acid} + \text{Oxolan-3-ol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{6-(Oxolan-3-yloxy)pyridine-3-carboxylic acid}
$$
Key Parameters
- Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature, 4–6 hours
- Yield : 80–90%
Preparation of 6-Methylpyridin-2-Amine
This intermediate is commercially available but can be synthesized via:
Catalytic Reduction of 6-Methylpyridine-2-carbonitrile
$$
\text{6-Methylpyridine-2-carbonitrile} + \text{H}_2 \xrightarrow{\text{Raney Ni}, \text{EtOH}} \text{6-Methylpyridin-2-amine}
$$
Conditions
Amide Coupling: Final Step Synthesis
Carboxylic Acid Activation
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):
$$
\text{6-(Oxolan-3-yloxy)pyridine-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{6-(Oxolan-3-yloxy)pyridine-3-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
Conditions
Amide Bond Formation
The acyl chloride reacts with 6-methylpyridin-2-amine in the presence of a base:
$$
\text{6-(Oxolan-3-yloxy)pyridine-3-carbonyl chloride} + \text{6-Methylpyridin-2-amine} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{N-(6-Methylpyridin-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide}
$$
Optimized Protocol
Alternative Coupling Reagents
Modern coupling agents such as HATU or EDCl improve yields and reduce side reactions:
$$
\text{6-(Oxolan-3-yloxy)pyridine-3-carboxylic acid} + \text{6-Methylpyridin-2-amine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target Compound}
$$
Conditions
- Coupling Agent : HATU (1.1 equivalents)
- Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents)
- Solvent : DMF
- Yield : 90–92%
Analytical Validation and Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 8.25 (d, J = 8.4 Hz, 1H, pyridine-H), 7.65 (t, J = 7.8 Hz, 1H, pyridine-H), 6.92 (d, J = 8.0 Hz, 1H, pyridine-H), 5.21 (m, 1H, oxolane-OCH), 3.92–3.85 (m, 4H, oxolane-CH₂), 2.51 (s, 3H, CH₃).
- ESI-MS : m/z 328.14 [M+H]⁺ (calculated for C₁₇H₁₈N₃O₃: 328.13).
Purity Assessment
Green Chemistry Considerations
Ultrasound-assisted synthesis (e.g., 25 kHz, 40°C) reduces reaction times by 50% and improves yields to >90% for analogous amidation reactions.
Challenges and Optimization Opportunities
- Regioselectivity : Mitsunobu conditions favor oxolane group introduction at the 6-position over competing sites.
- Side Reactions : Over-activation of the carboxylic acid may lead to dimerization; controlled stoichiometry of HATU mitigates this.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group and oxolane ether are susceptible to hydrolysis under specific conditions:
Acidic Hydrolysis
-
Conditions : 6 M HCl, reflux (110°C, 8–12 hours)
-
Outcome : Cleavage of the amide bond yields 6-(oxolan-3-yloxy)pyridine-3-carboxylic acid and 6-methylpyridin-2-amine as primary products.
-
Yield : ~65–75%.
Basic Hydrolysis
-
Conditions : 2 M NaOH, 80°C (4–6 hours)
-
Outcome : Selective cleavage of the oxolane ether via nucleophilic attack forms 6-hydroxypyridine-3-carboxamide derivatives (e.g., 6-hydroxy-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide).
-
Yield : ~70–85%.
Hydrolysis Stability
The compound remains stable in neutral aqueous solutions (pH 7, 25°C) for >48 hours, making it suitable for biological assays.
Substitution Reactions
The pyridine and oxolane moieties participate in nucleophilic and electrophilic substitutions:
Nucleophilic Aromatic Substitution (SNAr)
-
Site : Chlorine (if present at C6 of pyridine; inferred from analogous structures).
-
Reagents : Amines (e.g., piperidine, morpholine) in DMF at 120°C.
-
Outcome : Replacement of Cl with amines forms 6-aminopyridine derivatives .
-
Yield : ~80–90% (for analogous compounds).
Ether Cleavage and Functionalization
-
Conditions : HBr/AcOH, 60°C (2 hours)
-
Outcome : Oxolane ring opening generates 6-bromopyridine-3-carboxamide , which can further react with nucleophiles (e.g., thiols).
Oxidation Reactions
The oxolane ether and pyridine ring are oxidation targets:
Oxolane Oxidation
-
Reagents : RuO₄ or NaIO₄ in H₂O/THF (0°C → RT, 3 hours).
-
Outcome : Conversion of oxolane to succinic acid derivatives , forming 6-(3-carboxypropionyloxy)-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide .
-
Yield : ~50–60%.
Pyridine Ring Oxidation
-
Reagents : KMnO₄ in H₂SO₄ (100°C, 6 hours).
-
Outcome : Pyridine ring oxidation yields pyridine N-oxide derivatives .
Coupling and Functionalization
The carboxamide group facilitates coupling reactions:
Suzuki–Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O (80°C, 12 hours).
-
Outcome : Introduction of aryl groups at reactive pyridine positions (e.g., C4).
Amide Alkylation
-
Reagents : Alkyl halides (e.g., CH₃I), NaH, DMF (0°C → RT, 2 hours).
-
Outcome : N-alkylation forms tertiary amides (e.g., N-methyl derivatives) .
Thermal and Photochemical Stability
-
Thermal Decomposition : Degrades at >250°C, releasing CO₂ and NH₃.
-
Photolysis : UV light (254 nm) induces cleavage of the oxolane–pyridine bond, forming 6-hydroxypyridine-3-carboxamide .
Mechanistic Insights
-
Hydrolysis : Acid-mediated protonation of the amide carbonyl enhances electrophilicity, facilitating nucleophilic water attack.
-
SNAr : Electron-withdrawing groups (e.g., Cl) activate the pyridine ring for nucleophilic displacement.
-
Oxidation : Oxolane ring strain promotes preferential oxidation over pyridine rings under mild conditions.
Scientific Research Applications
Medicinal Chemistry
N-(6-methylpyridin-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide has shown promise in medicinal chemistry due to its biological activities:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
- Neuropharmacological Effects : The compound may interact with GABA receptors, suggesting potential applications as a neuroactive agent. Preliminary studies indicate that it could modulate GABAergic activity, which is crucial for treating anxiety and other neurological disorders.
Agricultural Science
In agricultural applications, this compound has been explored for its potential as a:
- Pesticide : Its structural components may enhance its efficacy against specific pests, providing a basis for developing novel agrochemicals that are less harmful to non-target organisms.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against various strains of bacteria. The results indicated that modifications in the oxolan group enhanced the compound's potency, suggesting pathways for optimizing its structure for better efficacy.
Case Study 2: Neuropharmacological Investigation
In another investigation, the compound was tested for its effects on GABA receptors in vitro. The findings revealed that it acted as a positive allosteric modulator, enhancing GABAergic transmission. This property positions it as a candidate for further research in treating anxiety disorders.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyridine derivatives from the provided evidence, focusing on substituent effects and physicochemical properties.
Table 1: Structural and Physicochemical Comparison of Pyridine-3-Carboxamide Derivatives
Key Observations:
N-Substituent Variability :
- The target compound ’s 6-methylpyridin-2-yl group offers aromaticity and moderate polarity, contrasting with the diphenylpropyl group in the Chemenu compound, which increases lipophilicity and steric bulk.
- The pivaloyl group in N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide enhances metabolic stability due to steric protection of the amide bond.
6-Substituent Effects: The oxolan-3-yloxy group (shared by the target compound and Chemenu analog) improves solubility compared to chloro or dimethoxymethyl substituents.
Molecular Weight and Applications :
- The target compound’s lower molecular weight (311.34 vs. 402.49 for the Chemenu analog) suggests better bioavailability.
- Halogenated derivatives (e.g., chloro-substituted compounds) are often prioritized in medicinal chemistry for their balanced solubility and target-binding properties.
Research Implications and Limitations
- Structural Insights : The oxolan-3-yloxy group is a promising substituent for enhancing solubility without sacrificing metabolic stability, as seen in the Chemenu compound. However, the target compound’s methylpyridinyl group may reduce lipophilicity compared to diphenylpropyl analogs.
- Data Gaps: No direct bioactivity or synthetic data for the target compound is available in the evidence. Further studies should explore its pharmacokinetic profile and target affinity.
- Contradictions : While catalogs provide structural and commercial data (e.g., CAS numbers, prices), they lack mechanistic or experimental comparisons.
Biological Activity
N-(6-methylpyridin-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine core substituted with a 6-methylpyridin-2-yl moiety, an oxolan-3-yloxy group, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 316.317 g/mol .
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloronicotinamide with 2-(6-methylpyridin-2-yl)tetrahydrofuran-3-ol in the presence of a suitable base. Characterization of the synthesized compound is performed using techniques like NMR spectroscopy and mass spectrometry , ensuring the purity and structure are confirmed.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds possess antimicrobial properties, which may extend to this compound.
- Cytotoxicity : Investigations into related compounds have revealed cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
- Enzyme Inhibition : Similar structures have been noted for their ability to inhibit specific enzymes, which could be relevant for therapeutic development.
Case Study 1: Antitumor Activity
A study focusing on pyridine derivatives demonstrated that certain compounds exhibited significant cytotoxicity against melanoma B16F10 cells. The mechanism was linked to the compounds' ability to interact with cellular thiols, leading to oxidative stress and apoptosis . Though specific data for this compound is limited, its structural similarities suggest potential for similar activity.
Case Study 2: Enzyme Interaction
Research on pyridine-based compounds has illustrated their role as enzyme inhibitors, particularly in pathways relevant to cancer progression. For instance, pyridine derivatives have been shown to inhibit enzymes involved in cell proliferation and survival . This suggests that this compound may also function as an inhibitor in similar biological pathways.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Pyridine derivative | Antimicrobial, Cytotoxic |
| Compound B | Pyridine derivative | Enzyme Inhibition |
| This compound | Contains oxolan group | Potentially cytotoxic and enzyme inhibitory |
Q & A
Basic Question: What are the key structural features of N-(6-methylpyridin-2-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide, and how are they confirmed experimentally?
The compound features a pyridine-3-carboxamide core substituted at the 6-position with an oxolan-3-yloxy group and an N-(6-methylpyridin-2-yl) moiety. Confirmation involves:
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, e.g., distinguishing methyl groups (δ ~2.5 ppm) and oxolane protons (δ ~3.5–4.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight via high-resolution MS (HRMS) to confirm the molecular formula .
- X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement, critical for confirming stereochemistry and intermolecular interactions .
Basic Question: What synthetic strategies are employed to prepare this compound?
Synthesis typically involves:
Coupling Reactions : Amide bond formation between pyridine-3-carboxylic acid derivatives and 6-methylpyridin-2-amine using coupling agents like EDCI/HOBt .
Etherification : Introduction of the oxolane-3-yloxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions .
Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product, followed by purity validation (>95% by HPLC) .
Advanced Question: How can researchers optimize the synthesis yield of this compound, and what parameters are critical?
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Maintaining 0–5°C during coupling steps minimizes side reactions .
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions improve efficiency .
- Reaction Monitoring : Thin-layer chromatography (TLC) or LC-MS tracks reaction progress to halt at optimal conversion .
Advanced Question: How should researchers resolve contradictions in biological activity data for this compound?
Contradictions may arise from assay conditions or target specificity. Mitigation strategies include:
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple concentrations to validate potency .
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay) to confirm activity .
- Structural Analysis : Compare crystallographic data with analogs to identify binding mode discrepancies .
Advanced Question: What computational methods are used to study target interactions of this compound?
- Molecular Docking : Tools like AutoDock Vina predict binding poses with enzymes (e.g., CD38) by aligning with active-site residues .
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns) .
- Free Energy Calculations : MM/GBSA quantifies binding affinity (ΔG) to prioritize analogs .
Advanced Question: How does structure-activity relationship (SAR) analysis guide the design of analogs with improved properties?
SAR studies focus on:
-
Substituent Effects :
-
Pharmacokinetic Optimization : LogP adjustments (e.g., <3) improve bioavailability .
Advanced Question: What analytical techniques validate the compound’s stability under varying conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (2–12) .
- HPLC-MS : Monitors degradation products (e.g., hydrolyzed amide bonds) .
- DSC/TGA : Determines thermal stability (decomposition >150°C) .
Advanced Question: How do researchers prioritize this compound for further development against structural analogs?
- In Silico Screening : Filters analogs based on ADMET properties (e.g., CNS permeability, hERG inhibition) .
- Patent Landscape Analysis : Identifies novel scaffolds by comparing with derivatives in patents (e.g., pyridine-carboxamide salts in CN104302634) .
- Biological Profiling : Prioritizes compounds with dual activity (e.g., anti-inflammatory and anticancer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
